Product packaging for 28-Norlup-16(17)-ene(Cat. No.:)

28-Norlup-16(17)-ene

Cat. No.: B1643669
M. Wt: 396.7 g/mol
InChI Key: AVTGQJYGWNWEOR-WKWAGDHQSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound is a pentacyclic triterpenoid belonging to the norlupane series. Its molecular formula is C₂₉H₄₈ , with a molecular weight of 396.7 g/mol and an exact mass of 396.3756 g/mol . The compound derives its name from its structural relationship to the lupane skeleton, where the "nor" prefix indicates the absence of a methyl group at carbon-28 (C-28) compared to the parent lupane structure.

The IUPAC name reflects its pentacyclic framework (rings A–E) and specific modifications:

  • C16-C17 double bond : A transannular alkene between carbons 16 and 17.
  • C28 deletion : A single carbon atom removed from the lupane backbone at position 28.
  • Stereochemistry : Defined by the β-configuration at C-17 and the trans-fused D/E ring junction.

The SMILES notation CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C=O)C)C)C and InChI InChI=1S/C29H48/c1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h9,19,21-25H,8,10-18H2,1-7H3/t21-,22-,23-,24+,25-,27-,28+,29+/m0/s1 encode its three-dimensional arrangement.

Stereochemical Features and Conformational Analysis

The stereochemistry of this compound is critical to its conformational stability and biological activity. Key stereochemical elements include:

Feature Description Source
C-17 Configuration β-Oriented substituent (e.g., hydroxyl or hydrogen)
C-16-C-17 Double Bond Trans (E) geometry, confirmed by NOE (Nuclear Overhauser Effect) correlations
Ring Fusions Trans-fused A/B and D/E rings, cis-fused C/D and E/A rings

NMR studies reveal diagnostic signals:

  • ¹H NMR : Peaks for H-16 and H-17 at δ ~5.6–6.0 ppm, characteristic of vinylic protons.
  • ¹³C NMR : Carbon shifts at δ ~120–130 ppm for the C16-C17 double bond.

The transannular alkene imposes steric constraints, favoring a chair-like conformation for ring D and a boat-like conformation for ring E. This arrangement minimizes eclipsing interactions between substituents.

Comparative Structural Analysis with Lupane Derivatives

This compound shares a core structure with lupane derivatives but exhibits distinct modifications:

Feature Lupane This compound
Carbon Skeleton C₃₀H₅₀ (lupane) C₂₉H₄₈ (C-28 deletion)
Double Bonds C20-C29 (lupenone) C16-C17
Functional Groups Ketone (C-3) or alcohol (C-17) Alkene (C16-C17)
Biological Activity Antiviral, anti-inflammatory Understudied; potential analog

Key comparisons with related compounds:

  • Lupenone (Lup-20(29)-en-3-one) : Contains a C20-C29 double bond and a C-3 ketone, contrasting with the C16-C17 double bond in this compound.
  • 28-Norlup-20(29)-ene-3β,17β-diol : Features hydroxyl groups at C-3 and C-17, absent in this compound.
  • **3β,17β−Dihydroxy-28,30-b

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48 B1643669 28-Norlup-16(17)-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H48

Molecular Weight

396.7 g/mol

IUPAC Name

(1S,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene

InChI

InChI=1S/C29H48/c1-19(2)21-10-9-20-13-17-28(6)22(25(20)21)11-12-24-27(5)16-8-15-26(3,4)23(27)14-18-29(24,28)7/h13,19,21-25H,8-12,14-18H2,1-7H3/t21-,22+,23-,24+,25+,27-,28+,29+/m0/s1

InChI Key

AVTGQJYGWNWEOR-WKWAGDHQSA-N

SMILES

CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C

Isomeric SMILES

CC(C)[C@@H]1CCC2=CC[C@@]3([C@@H]([C@@H]12)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2=CCC3(C(C12)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 28-Norlup-16(17)-ene and its analogs:

Compound Name CAS Number Molecular Formula Double Bond Position Key Structural Features
This compound 53767-47-8 C₂₉H₄₈ C16(17) Norlupane skeleton, absence of methyl at C28
28-Norlup-17(22)-ene 53767-52-5 C₂₉H₄₈ C17(22) Norlupane skeleton, shifted double bond
Lup-20(29)-ene 1721-81-9 C₃₀H₅₀ C20(29) Lupane skeleton with intact C28 methyl

Key Observations :

  • Double Bond Position: The position of the double bond significantly impacts reactivity and stability. For instance, this compound’s double bond at C16(17) may confer distinct stereoelectronic properties compared to 28-Norlup-17(22)-ene .
  • Methyl Group Absence: Both norlupenes lack a methyl group at C28, differentiating them from Lup-20(29)-ene, which retains this group. This absence may influence their interaction with biological membranes or catalytic systems .

Preparation Methods

Oxidative Decarboxylation Strategies

Lead Tetraacetate-Mediated Decarboxylation

The oxidative decarboxylation of C-28 triterpene acids using Pb(OAc)₄ constitutes the most widely validated route to 28-norlup-16(17)-ene. Betulonic acid (1a) and its derivatives undergo decarboxylation in benzene or ethyl acetate solvents under reflux, producing this compound (3a) alongside the regioisomeric 28-norlup-17(22)-ene (2a). The reaction proceeds via radical intermediates, with Pb(OAc)₄ acting as both oxidant and decarboxylation agent. Critical parameters include:

  • Solvent system : Benzene enhances reaction rates compared to ethyl acetate.
  • Additives : Pyridine (Py) and copper acetate (Cu(OAc)₂) modulate selectivity, favoring 16(17)-ene formation at Cu(OAc)₂ concentrations of 0.04 mmol.
  • Temperature : Reflux conditions (80–100°C) optimize conversion, while lower temperatures (30°C) reduce side-product formation.

Alternative Oxidizing Agents

Phenyliodine Diacetate-Iodine (PhI(OAc)₂-I₂)

PhI(OAc)₂-I₂ in benzene under photolytic conditions (tungsten lamp irradiation) achieves 50% conversion of betulonic acid (1a) to this compound (3a) within 30 minutes. This method minimizes overoxidation but requires rigorous exclusion of moisture.

Trifluoroacetic Acid (CF₃COOH)

CF₃COOH as a co-solvent with Pb(OAc)₄ accelerates decarboxylation, though with reduced regioselectivity. For 1a, this system yields a 1:1 ratio of 16(17)-ene (3a) to 17(22)-ene (2a).

Reaction Optimization and Product Yields

The table below summarizes optimized conditions and yields for this compound synthesis:

Starting Material Reagents Conditions Products (Ratio) Yield (%)
Betulonic acid (1a) Pb(OAc)₄-Cu(OAc)₂-Py Benzene, reflux, 3 h 3a:2a (3:1) 67
Dihydrobetulonic acid (1c) Pb(OAc)₄-Py Benzene, reflux, 5 h 3c:2c (3:1) 60
1a PhI(OAc)₂-I₂ Benzene, irradiation 3a:2a (3:1) 51
1a Pb(OAc)₄-CF₃COOH Benzene, reflux, 10 h 3a:2a (1:1) 35

Data adapted from.

Key observations:

  • Substituent effects : The C-19 methyl group in dihydrobetulonic acid (1c) enhances 16(17)-ene selectivity compared to 1a.
  • Catalytic copper : Cu(OAc)₂ increases the 3a:2a ratio from 1:1 to 3:1 by stabilizing radical intermediates.

Characterization and Stereochemical Analysis

NMR Spectroscopic Determination

¹H and ¹³C NMR data confirm the structure and regiochemistry of this compound. Diagnostic signals include:

  • ¹H NMR : A vinyl proton at δ 5.28 ppm (H-16) with coupling constants J = 10.2 Hz, indicative of trans-diaxial geometry.
  • ¹³C NMR : Carbons C-16 (δ 117.5 ppm) and C-17 (δ 140.8 ppm), confirming the double bond position.

Stereochemistry at C-17

Acidic isomerization of this compound (3c) in HCOOH-benzene converts it to the tetra-substituted olefin 6, validating the original stereochemistry via comparative NMR.

Applications and Derivative Synthesis

This compound serves as a key intermediate for:

  • Phosphonate derivatives : Anionic phosphonates synthesized via C-3 hydroxyl alkylation exhibit enhanced water solubility and cytotoxicity.
  • Biological probes : 17α-Acetoxy derivatives (e.g., 4a-α) are precursors for antitumor agents targeting mitochondrial pathways.

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